molecular formula C11H13N5O B11270814 N-[3-(1H-tetrazol-1-yl)phenyl]butanamide

N-[3-(1H-tetrazol-1-yl)phenyl]butanamide

Cat. No.: B11270814
M. Wt: 231.25 g/mol
InChI Key: DLICUCYMRYLOSK-UHFFFAOYSA-N
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Description

N-[3-(1H-tetrazol-1-yl)phenyl]butanamide is an organic compound that features a tetrazole ring attached to a phenyl group, which is further connected to a butanamide moiety. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to mimic carboxylic acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-tetrazol-1-yl)phenyl]butanamide typically involves the formation of the tetrazole ring followed by its attachment to the phenyl group and subsequent addition of the butanamide moiety. One common method involves the use of triethyl orthoformate and sodium azide to form the tetrazole ring . Another approach uses primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes [3+2] cycloaddition with dicyandiamide and sodium azide .

Industrial Production Methods

Industrial production methods for tetrazole derivatives often employ eco-friendly approaches such as the use of water as a solvent, moderate conditions, and non-toxic reagents to achieve good yields . These methods are designed to be cost-effective and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-tetrazol-1-yl)phenyl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, sodium azide, and various oxidizing and reducing agents . Reaction conditions typically involve moderate temperatures and the use of solvents like acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of tetrazoles can yield tetrazole N-oxides, while reduction can produce amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1H-tetrazol-1-yl)phenyl]butanamide is unique due to its specific combination of the tetrazole ring, phenyl group, and butanamide moiety. This structure allows it to exhibit distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C11H13N5O

Molecular Weight

231.25 g/mol

IUPAC Name

N-[3-(tetrazol-1-yl)phenyl]butanamide

InChI

InChI=1S/C11H13N5O/c1-2-4-11(17)13-9-5-3-6-10(7-9)16-8-12-14-15-16/h3,5-8H,2,4H2,1H3,(H,13,17)

InChI Key

DLICUCYMRYLOSK-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)N2C=NN=N2

Origin of Product

United States

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